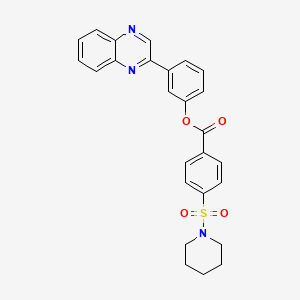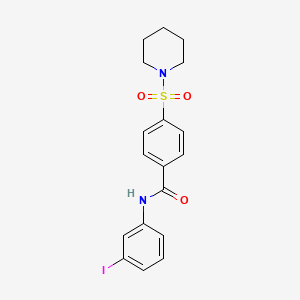
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor of the MALT1 protease. MALT1 is an important protein in the immune system, and its dysregulation has been linked to various diseases, including cancer and autoimmune disorders. MI-2 has shown promising results in preclinical studies, making it a potential candidate for further research and development.
Mecanismo De Acción
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide works by binding to the active site of MALT1, which is a protease that cleaves specific proteins involved in immune signaling. By inhibiting MALT1, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide blocks the activation of immune cells and prevents the release of pro-inflammatory cytokines. This leads to a reduction in inflammation and immune cell activation, which can be beneficial in the treatment of cancer and autoimmune disorders.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In autoimmune disorders, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to suppress the activation of immune cells and reduce inflammation. N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying MALT1 biology. N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have good potency and selectivity for MALT1, which reduces the risk of off-target effects. However, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide also has limited stability in vivo, which may affect its efficacy in animal models.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide analogs with improved pharmacokinetic properties and potency. Another area of interest is the investigation of N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the role of MALT1 in other diseases, such as infectious diseases and neurodegenerative disorders, could be explored using N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide as a tool. Overall, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has shown promise as a potential therapeutic agent for cancer and autoimmune disorders, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied extensively in preclinical models of cancer and autoimmune disorders. In cancer, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the growth and survival of cancer cells by blocking the activity of MALT1. This has been demonstrated in various types of cancer, including lymphoma, multiple myeloma, and solid tumors. In autoimmune disorders, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to suppress the activation of immune cells that contribute to the development of these diseases.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)10-11-23-20(25)15-9-8-14(12-16(15)21(23)26)19(24)22-17-6-4-5-7-18(17)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZDJPQEKXBSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504673.png)
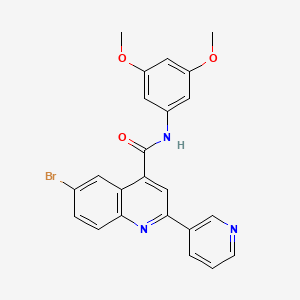
![methyl 4-methyl-3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3504689.png)
![6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504692.png)
![3-[5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3504693.png)
![6-bromo-2-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504700.png)
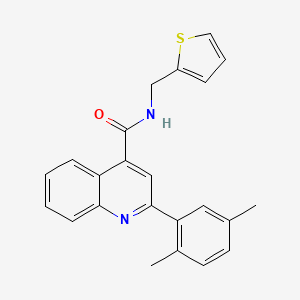
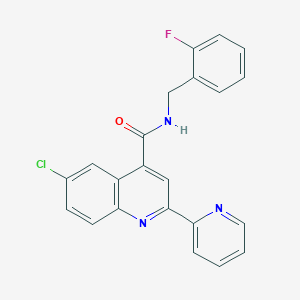
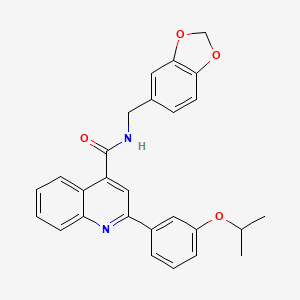
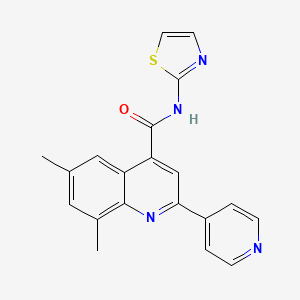
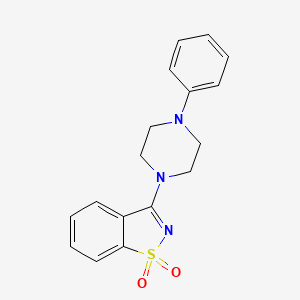
![3-methyl-N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504758.png)
